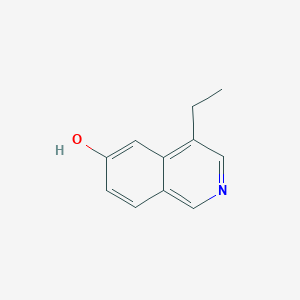

4-Ethyl-isoquinolin-6-ol

Description

Significance of Isoquinoline (B145761) Frameworks in Organic and Medicinal Chemistry Research

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. ontosight.aiwikipedia.org Its structural rigidity and the presence of a nitrogen atom provide a unique three-dimensional arrangement that is conducive to interactions with biological targets. This has made isoquinoline and its derivatives a fertile ground for the discovery of new drugs and a key building block in the synthesis of complex molecules. ontosight.aibohrium.com

The versatility of the isoquinoline nucleus allows for the introduction of a wide array of functional groups at various positions, leading to a vast chemical space with diverse pharmacological activities. nih.govrsc.org Researchers have successfully synthesized isoquinoline derivatives exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. ontosight.ainih.gov This inherent bioactivity has cemented the isoquinoline scaffold as a critical component in the modern drug discovery and development pipeline. rsc.orgresearchgate.net

Role of Isoquinoline as a Privileged Scaffold in Contemporary Chemical Biology Investigations

In the realm of chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The isoquinoline skeleton is a quintessential example of such a scaffold. nih.govtandfonline.comresearchgate.net Its prevalence in a multitude of natural products, particularly alkaloids, underscores its evolutionary selection as a biologically relevant structure. bohrium.comrsc.org

The ability of isoquinoline derivatives to modulate the function of various enzymes and receptors has made them invaluable tools for probing complex biological processes. tandfonline.com They have been instrumental in studies related to cell signaling, protein-protein interactions, and the elucidation of disease mechanisms. The adaptability of the isoquinoline core allows for the design of highly specific ligands, inhibitors, and probes, making it an indispensable asset in contemporary chemical biology research. nih.govrsc.org

Overview of Research Trends in Substituted Isoquinolines, with Specific Emphasis on C-4 and C-6 Functionalization

The functionalization of the isoquinoline ring is a key strategy for modulating its biological activity and physicochemical properties. While substitutions at various positions have been explored, recent research has shown a growing interest in the functionalization at the C-4 and C-6 positions. rsc.orgnih.gov

The C-4 position, being part of the pyridine ring, offers a site for modifications that can significantly influence the electronic properties and steric profile of the molecule. nih.govacs.org Methodologies for the direct alkylation and arylation at the C-4 position have been developed, enabling the synthesis of a diverse range of analogs. nih.govacs.org These modifications have been shown to be crucial for enhancing the potency and selectivity of isoquinoline-based compounds. nih.gov

Simultaneously, the C-6 position, located on the benzene ring, provides another avenue for structural diversification. acs.org The introduction of substituents at this position can impact the molecule's interaction with its biological target and alter its pharmacokinetic properties. Research into C-6 functionalization has led to the discovery of compounds with improved biological profiles. acs.org

Table 1: Research Trends in Isoquinoline Functionalization

| Position | Type of Functionalization | Significance |

|---|---|---|

| C-1 | Alkylation, Arylation | Often a key point for modulating activity in natural product analogs. rsc.org |

| C-3 | Various substitutions | Can influence the electronic and steric properties of the pyridine ring. rsc.org |

| C-4 | Alkylation, Arylation | Crucial for enhancing potency and selectivity. nih.govacs.org |

| C-6 | Hydroxylation, Alkoxylation | Can impact biological interactions and pharmacokinetic properties. acs.orgrsc.org |

| C-8 | Arylation | Can be selectively targeted to create diverse structures. acs.org |

Rationale for Focused Academic Inquiry into 4-Ethyl-isoquinolin-6-ol

The specific compound, this compound, represents a confluence of the research trends discussed above. The presence of an ethyl group at the C-4 position and a hydroxyl group at the C-6 position suggests a deliberate design aimed at exploring the synergistic effects of these particular substitutions.

The ethyl group at C-4 can provide a beneficial hydrophobic interaction with a biological target, potentially enhancing binding affinity. nih.gov The hydroxyl group at C-6, on the other hand, can act as a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition by proteins. Furthermore, the phenolic hydroxyl group can be a site for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Table 2: Properties of Isoquinolin-6-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO nih.gov |

| Molar Mass | 145.16 g/mol nih.gov |

| CAS Number | 7651-82-3 nih.gov |

| Appearance | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-ethylisoquinolin-6-ol |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-12-7-9-3-4-10(13)5-11(8)9/h3-7,13H,2H2,1H3 |

InChI Key |

YAIBSUWXWAOUMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C=CC2=CN=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of the 4 Ethyl Isoquinolin 6 Ol Core

Electrophilic Aromatic Substitution (EAS) Patterns on the Isoquinoline (B145761) System

The isoquinoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In electrophilic aromatic substitution (EAS) reactions, the position of attack is dictated by the electronic properties of the two rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophiles. Consequently, electrophilic substitution on the unsubstituted isoquinoline nucleus occurs preferentially on the more electron-rich benzene ring, with the C-5 and C-8 positions being the most favored sites of attack. quimicaorganica.orgshahucollegelatur.org.inyoutube.comyoutube.com This preference is attributed to the greater stability of the cationic Wheland intermediate formed during the reaction, which allows for charge delocalization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In the case of 4-Ethyl-isoquinolin-6-ol, the reactivity and regioselectivity of EAS are significantly influenced by the substituents on the benzene ring. Both the hydroxyl (-OH) group at C-6 and the ethyl (-C2H5) group at C-4 are classified as activating groups, meaning they donate electron density to the aromatic system and increase its nucleophilicity, thereby accelerating the rate of EAS reactions. wikipedia.org

The C-6 hydroxyl group is a powerful activating, ortho-, para-directing substituent. Through resonance, it strongly enriches the electron density at the positions ortho (C-5 and C-7) and para (C-8) to it. The C-4 ethyl group is a weaker activating group that also directs incoming electrophiles to its ortho (C-3 and C-5) and para (C-8) positions.

The directing effects of these two groups work in concert. The dominant activating effect of the hydroxyl group means that electrophilic attack will be overwhelmingly directed to the C-5 and C-7 positions.

Attack at C-5: This position is ortho to the hydroxyl group and ortho to the ethyl group.

Attack at C-7: This position is ortho to the hydroxyl group.

Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation on this compound are expected to yield primarily a mixture of 5- and 7-substituted products. The strong activation provided by the hydroxyl group suggests that these reactions can proceed under relatively mild conditions. For instance, bromination of activated isoquinoline systems, such as 6,7-bis(benzyloxy)-1,3-dimethylisoquinoline, has been shown to occur readily at the C-5 position. thieme-connect.de

Nucleophilic Substitution and Addition Reactions of the Isoquinoline Nitrogen and Carbon Centers

In contrast to its behavior in electrophilic substitutions, the pyridine moiety of the isoquinoline core is activated towards nucleophilic attack due to its electron-deficient nature. Nucleophilic substitution or addition reactions on unsubstituted isoquinoline preferentially occur at the C-1 position. youtube.comiust.ac.ir A classic example is the Chichibabin reaction, where isoquinoline reacts with potassium amide in liquid ammonia to yield 1-aminoisoquinoline. iust.ac.ir

The reactivity of the isoquinoline core towards nucleophiles can be significantly enhanced by quaternization of the ring nitrogen. The nitrogen's lone pair of electrons can react with electrophiles like alkyl halides or acyl halides to form a positively charged isoquinolinium salt. shahucollegelatur.org.in This positive charge further depletes the electron density of the ring system, making it highly susceptible to attack by nucleophiles, particularly at C-1.

Recent synthetic strategies have exploited this reactivity to achieve functionalization at the C-4 position. These methods often involve an initial nucleophilic addition at the C-1 position to form a non-aromatic 1,2-dihydroisoquinoline intermediate. researchgate.net This dearomatized intermediate then behaves as an enamine, with the C-4 position being nucleophilic. Subsequent reaction with an electrophile, followed by elimination and rearomatization, yields a C-4 substituted isoquinoline. researchgate.netacs.org This temporary dearomatization strategy allows for transformations like C-4 alkylation without requiring pre-activation of the nitrogen atom. acs.org

Reactivity of the C-6 Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a key functional handle for the synthesis of a wide array of derivatives. Its reactivity is characteristic of phenols, allowing for transformations at the oxygen atom and influencing the redox chemistry of the molecule.

The acidic proton of the C-6 hydroxyl group can be readily removed by a base to form a phenoxide anion. This nucleophilic phenoxide is a versatile intermediate for synthesizing ether and ester derivatives through O-alkylation and O-acylation, respectively.

O-Alkylation typically proceeds via a Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction. Common conditions involve the use of a moderate base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, usually in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. These reactions lead to the formation of ester derivatives, which can serve as prodrugs or modify the compound's physicochemical properties.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| O-Alkylation (Ether Synthesis) | Alkyl Halide (R-X) | K₂CO₃, DMF, 60-80 °C | 4-Ethyl-6-alkoxyisoquinoline |

| O-Acylation (Ester Synthesis) | Acyl Chloride (RCOCl) | Pyridine, CH₂Cl₂, 0 °C to RT | 4-Ethylisoquinolin-6-yl acetate (B1210297) |

| O-Alkylation (Mitsunobu) | Alcohol (R-OH) | PPh₃, DEAD or DIAD, THF | 4-Ethyl-6-alkoxyisoquinoline |

| O-Acylation (Esterification) | Carboxylic Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.), CH₂Cl₂ | 4-Ethylisoquinolin-6-yl acetate |

Phenolic compounds are known to undergo oxidation. The electron-rich nature of the benzene ring, enhanced by the electron-donating hydroxyl group, makes the this compound molecule susceptible to oxidative processes. The presence of the phenolic moiety suggests that the compound can act as an antioxidant or a radical scavenger.

Oxidation of the phenolic group can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents can potentially lead to the formation of quinone-type structures or even ring-opening under harsh conditions. The oxidation of substituted isoquinolines is sensitive to the electronic nature of the substituents; electron-donating groups on the benzene ring, like the hydroxyl group in this case, generally direct oxidation towards that ring. shahucollegelatur.org.in For instance, aqueous oxidation of phenolic compounds is often initiated by hydroxyl radicals (•OH), a process accelerated by electron-donating groups on the aromatic ring.

Transformations Involving the C-4 Ethyl Moiety

The ethyl group at the C-4 position is not merely an inert substituent. The alpha-carbon of the ethyl group (the -CH₂- group) is a benzylic position, which exhibits enhanced reactivity due to its proximity to the aromatic isoquinoline ring system.

The C-H bonds at the benzylic position are weaker than those of a typical alkane, allowing for a variety of functionalization reactions. This enhanced reactivity stems from the ability of the aromatic ring to stabilize a radical, carbocation, or carbanion intermediate at the benzylic carbon through resonance. chemistrysteps.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the benzylic carbon all the way to a carboxylic acid, provided at least one benzylic hydrogen is present. chemistrysteps.com This would transform the 4-ethyl group into a 4-carboxy group. More selective oxidation to a ketone (forming a 4-acetyl group) can be achieved using milder or more specialized reagents, such as manganese-based catalysts. nih.gov

Benzylic Halogenation: Free radical halogenation can be selectively performed at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would yield 4-(1-bromoethyl)-isoquinolin-6-ol. The resulting benzylic halide is a versatile intermediate, highly reactive towards SN1 and SN2 reactions, enabling the introduction of a wide range of nucleophiles (e.g., -OH, -CN, -OR, -NH₂). chemistrysteps.com

| Transformation | Reagent(s) | Intermediate/Product | Further Reactions |

|---|---|---|---|

| Oxidation to Ketone | MnO₂ or other mild oxidants | 4-Acetyl-isoquinolin-6-ol | Reductions, aldol reactions, etc. |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-Carboxy-isoquinolin-6-ol | Esterification, amide coupling |

| Radical Halogenation | NBS, AIBN (initiator) | 4-(1-Bromoethyl)-isoquinolin-6-ol | Nucleophilic substitution (SN1/SN2) |

| Deprotonation/Alkylation | Strong base (e.g., n-BuLi), then R-X | 4-(1-Alkyl)ethyl-isoquinolin-6-ol | Chain elongation |

Oxidative Cleavage and Related Reactions of Alkyl Substituents

The ethyl group at the C-4 position of the this compound core represents a potential site for oxidative transformations. While direct studies on the oxidative cleavage of the ethyl substituent of this specific molecule are not extensively documented in the reviewed literature, the reactivity of alkyl groups on N-heterocyclic aromatic compounds is a well-established area of organic chemistry. The oxidation of such alkyl chains can lead to a variety of functional groups, depending on the reagents and reaction conditions employed.

Typically, the oxidation of an ethyl substituent on an aromatic ring can proceed via a benzylic-like position, activated by the isoquinoline core. Milder oxidizing agents may convert the ethyl group into an acetyl group, yielding 4-acetyl-isoquinolin-6-ol. More aggressive oxidation conditions can lead to the cleavage of the C-C bond, potentially forming a carboxylic acid at the C-4 position (isoquinoline-4-carboxylic acid-6-ol) or even complete removal of the substituent.

Research on related N-heterocyclic compounds has demonstrated various methods for the oxidation of alkyl side chains. For instance, reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic oxidation using transition metals can be employed. The specific outcome of the reaction is often influenced by factors such as the solvent, temperature, and the presence of other functional groups on the molecule. The phenolic hydroxyl group at the C-6 position in this compound would likely require protection prior to subjecting the molecule to strong oxidizing conditions to prevent unwanted side reactions, such as the formation of quinone-like structures.

An illustrative example of the selective oxidation of an ethyl group on a related heterocyclic system, 4-ethyl-3-methylcinnoline, has been shown to yield the corresponding acetyl derivative, 3-methyl-4-acetylcinnoline, using chromium oxide supported on alumina. This suggests that similar selective oxidation of the methylene (B1212753) group of the ethyl substituent on this compound to a ketone is a feasible transformation.

The following table summarizes potential oxidative transformations of the ethyl group on the isoquinoline core based on general knowledge of the oxidation of alkyl-substituted heterocycles.

| Starting Material | Oxidizing Agent/Conditions | Potential Product(s) | Notes |

| This compound | Mild Oxidation (e.g., CrO₃/Al₂O₃) | 4-Acetyl-isoquinolin-6-ol | Selective oxidation of the benzylic-like position. |

| This compound | Strong Oxidation (e.g., hot KMnO₄) | 4-Carboxy-isoquinolin-6-ol | Cleavage of the ethyl group to a carboxylic acid. |

Ring Modification and Rearrangement Reactions

The isoquinoline scaffold of this compound is a robust aromatic system; however, under specific conditions, it can be induced to undergo ring modification and rearrangement reactions. These transformations typically require the introduction of specific functional groups onto the heterocyclic core to facilitate skeletal changes. Two classical name reactions that exemplify such transformations are the Baeyer-Villiger oxidation and the Beckmann rearrangement, which would be applicable to derivatives of this compound.

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester or a lactone. wikipedia.orgorganic-chemistry.org For this to be applied to the isoquinoline core of this compound, a ketone functionality would need to be present on the ring. For instance, if a derivative such as 4-ethyl-isoquinoline-5,6-dione were prepared, treatment with a peroxyacid (e.g., m-CPBA) could potentially lead to the insertion of an oxygen atom into the ring, forming a seven-membered heterocyclic ring system. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgchemistrysteps.com If a ketone derivative of this compound, for example, 4-ethyl-isoquinolin-5(6H)-one, were converted to its corresponding oxime, treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) could induce a rearrangement. wikipedia.orgorganic-chemistry.org This process involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen, resulting in the formation of a lactam, thereby expanding the ring. wikipedia.org

While no specific examples of these rearrangements on this compound itself are available, the principles are well-established for a wide range of carbo- and heterocyclic ketones and oximes. The following table illustrates the general transformations for these rearrangement reactions as they could be hypothetically applied to derivatives of the this compound core.

| Precursor Derivative | Reaction | Reagents | Product Type |

| 4-Ethyl-isoquinoline-x,y-dione | Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ring-expanded lactone |

| Oxime of 4-Ethyl-isoquinolin-x-one | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | Ring-expanded lactam |

These reactions highlight the potential for synthetic modification of the isoquinoline framework of this compound to access novel heterocyclic systems with altered ring structures.

Structure Activity Relationship Sar and Structural Optimization Studies of 4 Ethyl Isoquinolin 6 Ol Derivatives

Systematic Investigation of Substituent Effects at the C-4 Position on Biological Activity

The C-4 position of the isoquinoline (B145761) ring is a critical site for substitution, and modifications at this position can significantly impact the biological activity of the molecule. In the case of 4-Ethyl-isoquinolin-6-ol derivatives, the ethyl group at the C-4 position plays a crucial role in defining the compound's interaction with its biological target.

Research on related 4-substituted quinoline (B57606) and isoquinoline analogs has demonstrated that the nature of the substituent at the C-4 position can influence potency and selectivity. For instance, in a series of 4-substituted quinoline antimalarials, the presence of a dialkylaminoalkyl side chain at the C-4 position was found to be optimal for activity pharmacy180.comyoutube.com. While the ethyl group in this compound is a simple alkyl substituent, its size, lipophilicity, and steric bulk are key determinants of biological response.

Systematic investigations often involve the synthesis and evaluation of a series of analogs where the C-4 ethyl group is replaced by other substituents with varying properties. This allows for the elucidation of the specific requirements for optimal activity at this position. A hypothetical SAR study could involve the variations shown in the table below.

| Compound | C-4 Substituent | Relative Potency |

| 1 | -H | + |

| 2 | -CH₃ | ++ |

| 3 (this compound) | -CH₂CH₃ | +++ |

| 4 | -CH(CH₃)₂ | ++ |

| 5 | -C(CH₃)₃ | + |

| 6 | -Phenyl | +/- |

| This table is generated based on general principles of SAR and does not represent actual experimental data for this compound. |

From this hypothetical data, it can be inferred that a small, lipophilic group at the C-4 position is favorable for activity, with the ethyl group providing an optimal balance of size and lipophilicity. Larger, bulkier groups such as isopropyl and tert-butyl may introduce steric hindrance, leading to a decrease in potency. Aromatic substituents like a phenyl group might be detrimental to activity, possibly due to unfavorable steric or electronic interactions within the target's binding site. The synthesis of such C-4 substituted isoquinolines can be achieved through various organic chemistry methodologies, including metal-catalyzed cross-coupling reactions researchgate.net.

Elucidation of the Role of the C-6 Hydroxyl Group in Molecular Recognition and Biological Interactions

In many classes of enzyme inhibitors and receptor ligands, phenolic hydroxyl groups are known to form hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone. The ability of the C-6 hydroxyl group of this compound to act as both a hydrogen bond donor and acceptor makes it a pivotal element in molecular recognition.

To elucidate the precise role of the C-6 hydroxyl group, researchers often synthesize and test analogs where this group is modified or replaced. Common modifications include:

O-methylation: Replacing the -OH with an -OCH₃ group removes the hydrogen bond donating ability and can probe the importance of this interaction.

Esterification: Conversion to an ester can serve as a prodrug strategy or investigate the impact of a bulkier, more lipophilic group at this position.

Removal of the hydroxyl group: Comparing the activity of the parent phenol (B47542) with its dehydroxy analog can directly assess the contribution of this functional group to binding affinity.

The following table illustrates a hypothetical SAR for modifications at the C-6 position.

| Compound | C-6 Substituent | Hydrogen Bonding Capability | Relative Affinity |

| 3 (this compound) | -OH | Donor & Acceptor | +++ |

| 7 | -OCH₃ | Acceptor only | ++ |

| 8 | -H | None | + |

| 9 | -F | Weak Acceptor | +/- |

| This table is generated based on general principles of SAR and does not represent actual experimental data for this compound. |

Comprehensive Analysis of Peripheral Modifications and Their Impact on Preclinical Efficacy

Peripheral modifications can involve the introduction of various substituents at available positions on the isoquinoline ring (e.g., C-1, C-3, C-5, C-7, C-8). The goal of such modifications is often to fine-tune the molecule's properties to achieve a desirable balance of efficacy and drug-like characteristics. For example, the introduction of polar groups could enhance solubility, while the addition of metabolically stable groups could improve bioavailability.

A comprehensive analysis of peripheral modifications would involve the synthesis of a diverse library of analogs and their evaluation in a battery of in vitro and in vivo assays. The impact of these modifications can be summarized in a multi-parameter optimization table.

| Compound | Modification | Target Potency | Solubility | Metabolic Stability |

| 3 (this compound) | Parent | +++ | Moderate | Moderate |

| 10 | 7-Fluoro | +++ | Moderate | High |

| 11 | 1-Methyl | ++ | Moderate | Moderate |

| 12 | 8-Amino | +++ | High | Low |

| This table is generated based on general principles of SAR and does not represent actual experimental data for this compound. |

In this hypothetical example, the introduction of a fluorine atom at the 7-position (Compound 10) maintains high potency while improving metabolic stability, a common strategy in medicinal chemistry to block potential sites of metabolism. A methyl group at the 1-position (Compound 11) might lead to a slight decrease in potency due to steric effects. The introduction of an amino group at the 8-position (Compound 12) could enhance solubility but might also introduce a new site for metabolism, leading to lower metabolic stability.

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological profile nih.govdrughunter.com. In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule to enhance target affinity, selectivity, and pharmacokinetic properties.

For example, the C-6 hydroxyl group could be replaced by other groups that can also act as hydrogen bond donors. Common bioisosteres for a phenol include:

-NH₂ (amino): Can act as a hydrogen bond donor.

-NHOH (hydroxyamino): Can also participate in hydrogen bonding.

-SH (thiol): A weaker hydrogen bond donor than -OH.

The ethyl group at the C-4 position could also be replaced by bioisosteres to fine-tune its steric and electronic properties. Examples include:

-cyclopropyl: Introduces conformational rigidity.

-OCH₂CH₃ (ethoxy): Introduces a heteroatom and alters polarity.

-CF₃ (trifluoromethyl): A strongly electron-withdrawing group with similar steric bulk to an ethyl group.

The following table presents a hypothetical outcome of bioisosteric replacements on target affinity.

| Compound | Bioisosteric Replacement | Original Group | Position | Relative Affinity |

| 3 (this compound) | None | - | - | +++ |

| 13 | -NH₂ | -OH | C-6 | ++ |

| 14 | -cyclopropyl | -CH₂CH₃ | C-4 | +++ |

| 15 | -CF₃ | -CH₂CH₃ | C-4 | ++ |

| This table is generated based on general principles of SAR and does not represent actual experimental data for this compound. |

These hypothetical results suggest that replacing the C-6 hydroxyl with an amino group (Compound 13) might be tolerated but could lead to a slight decrease in affinity. A cyclopropyl group at C-4 (Compound 14) could maintain or even improve affinity due to its favorable conformational properties. The electron-withdrawing nature of the trifluoromethyl group (Compound 15) might be less favorable for binding compared to the electron-donating ethyl group. The successful application of bioisosteric replacement is highly dependent on the specific interactions within the target's binding site nih.govnih.gov.

Conformational Analysis and its Correlation with Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this conformation influences its interaction with a biological target. For this compound and its derivatives, understanding the conformational preferences of the C-4 ethyl group and its orientation relative to the isoquinoline ring is essential for rational drug design.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the low-energy conformations of a molecule rsc.org. These theoretical studies can be complemented by experimental techniques like X-ray crystallography and NMR spectroscopy to determine the actual conformation in the solid state or in solution.

The conformational analysis of this compound would focus on the rotational barrier of the C-4 ethyl group. The preferred conformation would likely be one that minimizes steric clashes with the adjacent hydrogen atom at the C-5 position. This preferred conformation would orient the ethyl group in a specific region of space, which could be crucial for fitting into a hydrophobic pocket within the target's binding site.

A strong correlation between the preferred conformation and biological activity would provide valuable insights for the design of new, more potent analogs. For example, if a specific conformation is found to be essential for activity, the molecule could be rigidified into this "bioactive conformation" through the introduction of cyclic structures or other conformational constraints. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Preclinical Investigation of Biological Activities and Underlying Mechanisms of 4 Ethyl Isoquinolin 6 Ol Analogs

Exploration of Enzyme Inhibitory Potential and Mechanisms

Isoquinoline (B145761) derivatives have been identified as potent modulators of several key enzyme systems, indicating their potential as therapeutic agents for a range of diseases.

Phosphodiesterase (PDE) Inhibition and Selectivity Profiles

A novel class of 4-aryl-1-isoquinolinone derivatives has been developed and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov One representative compound, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate dihydrochloride (B599025) (Compound 36a), demonstrated particularly potent PDE5 inhibitory activity with an IC₅₀ value of 1.0 nM. nih.gov This compound also exhibited high selectivity for PDE5 over other PDE isozymes. nih.gov For instance, its selectivity was over 10,000-fold higher for PDE5 than for PDE2 and PDE3, and 4,700-fold higher than for PDE4. nih.gov

| Enzyme Target | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |

| PDE1 | 1,300 | 1,300 |

| PDE2 | >10,000 | >10,000 |

| PDE3 | >10,000 | >10,000 |

| PDE4 | 4,700 | 4,700 |

| PDE5 | 1.0 | 1 |

| PDE6 | 28 | 28 |

Data sourced from a study on 4-aryl-1-isoquinolinone derivatives, specifically Compound 36a. nih.gov

Kinase Inhibition Studies (e.g., HER2, EGFR) and Associated Mechanisms

Achieving high selectivity for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR) is a significant challenge in the development of cancer therapeutics. nih.gov Novel isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized to act as selective HER2 inhibitors. nih.gov These small molecules target the tyrosine kinase domain of the receptor. nih.gov

In kinase assays, these isoquinoline derivatives showed a 7- to 12-fold enhancement in selectivity for HER2 over EGFR compared to the established dual inhibitor, lapatinib. nih.govrsc.org This improved selectivity is crucial as strong inhibition of EGFR can lead to adverse effects. nih.gov The mechanism of action involves the inhibition of HER2 phosphorylation at the cellular level, with some compounds demonstrating a clear preference for HER2 over EGFR in cellular experiments. nih.gov

| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (EGFR/HER2) |

| Lapatinib | 9.0 | 9.8 | 1.1 |

| Derivative 14a | 4.4 | 33.2 | 7.5 |

| Derivative 14b | 4.3 | 36.3 | 8.4 |

| Derivative 14c | 4.2 | 34.0 | 8.1 |

| Derivative 14d | 3.5 | 39.0 | 11.1 |

| Derivative 14e | 3.2 | 40.0 | 12.5 |

| Derivative 14f | 3.1 | 37.5 | 12.1 |

Data from a study on isoquinoline-tethered quinazoline derivatives. nih.gov

ATP Synthase Inhibition in Pathogenic Organisms (e.g., Mycobacterium tuberculosis)

The F1F0-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govmdpi.com This enzyme is the target of the diarylquinoline drug bedaquiline. nih.gov The mechanism of inhibition by this class of compounds involves binding to the membrane-bound F0 region of the ATP synthase. nih.gov Specifically, these inhibitors interact with the c-ring, preventing its rotation relative to subunit a. nih.gov This action effectively jams the enzyme's rotary motor, which is driven by the proton motive force, thereby halting ATP synthesis and leading to bacterial death. nih.govpatsnap.com The development of new ATP synthase inhibitors based on quinoline (B57606) and isoquinoline scaffolds is a key strategy for combating drug-resistant tuberculosis. nih.govntu.edu.sg

Other Enzyme Modulation Activities (e.g., thymidine (B127349) phosphorylase, carboxylesterase)

Isoquinoline analogs have demonstrated significant inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis. nih.gov A series of synthesized isoquinoline analogues were evaluated for their ability to inhibit E. coli thymidine phosphorylase. nih.gov Many of the tested compounds showed outstanding inhibitory potential, with IC₅₀ values superior to that of the standard inhibitor, 7-Deazaxanthine (IC₅₀ = 38.68 ± 4.42 µM). nih.govresearchgate.net Molecular docking studies confirmed that these analogs interact effectively with the active site of the TP enzyme. nih.gov

| Compound ID | Thymidine Phosphorylase IC₅₀ (µM) |

| KA-1 | 10.30 ± 0.40 |

| KA-2 | 14.20 ± 0.50 |

| KA-3 | 4.40 ± 0.20 |

| KA-4 | 6.70 ± 0.30 |

| KA-5 | 19.30 ± 0.80 |

| KA-12 | 20.20 ± 0.90 |

| KA-14 | 22.30 ± 1.10 |

| KA-16 | 31.60 ± 1.20 |

| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |

Data from a study on isoquinoline analogues as E. coli thymidine phosphorylase inhibitors. nih.gov

Currently, there is limited specific research available detailing the inhibitory potential of isoquinoline derivatives against carboxylesterases.

Receptor Binding and Modulation Studies

The interaction of isoquinoline analogs with neurotransmitter receptors has been a significant area of investigation, particularly concerning the dopaminergic system.

Dopamine (B1211576) Receptor Agonism/Antagonism (e.g., D3 receptor selectivity)

Analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif have been synthesized and evaluated for their affinity at dopamine receptors. nih.gov These compounds generally display strong affinity and very good selectivity for the dopamine D3 receptor (D3R) over the D2 (D2R) and D1 (D1R) subtypes. nih.gov For example, a 4-fluorophenyl analog (Compound 4h) showed a strong D3R affinity with a Kᵢ of 4.4 nM and lacked significant affinity for D1R and D2R. nih.gov Similarly, a 4-cyanophenyl analog (Compound 7) displayed a D3R Kᵢ of 6.3 nM and was also highly selective. nih.gov

Docking studies suggest this selectivity arises from specific interactions. The arylamine "head" of the molecules is positioned in the orthosteric binding pocket of the D3R, while the arylamide "tail" resides in a secondary binding pocket. nih.gov Strong interactions between the extracellular loop 2 (ECL2) of the D3R and the arylamide motifs of the ligands contribute to the high D3R versus D2R selectivity. nih.gov Functional assays have confirmed that these selective compounds act as D3R antagonists. nih.gov

| Compound | D1R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Selectivity (D2/D3) |

| 4a | 800 | 830 | 2.7 | 307 |

| 4b | 830 | 820 | 2.7 | 304 |

| 4e | >10000 | >10000 | 8.7 | >1149 |

| 4h | >10000 | 880 | 4.4 | 200 |

| 7 | >10000 | >10000 | 6.3 | >1587 |

Binding affinities (Kᵢ) of select 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogs at human dopamine receptors. nih.gov

Opioid Receptor Modulation (e.g., Kappa opioid receptor antagonism)

The isoquinoline scaffold is a key structural feature in the development of potent and selective antagonists for the kappa opioid receptor (KOR), a G-protein coupled receptor implicated in mood, motivation, and pain. nih.govnih.gov Research into tetrahydroisoquinoline (THIQ) derivatives has led to the identification of compounds with high affinity and selectivity for the KOR, which are sought after for their therapeutic potential in treating depression and addiction. nih.gov

A significant study focused on the structure-activity relationships of THIQ analogs derived from the lead compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-3-isoquinolinecarboxamide. mdpi.com In this research, modifications at the 4-position of the isoquinoline ring were explored to determine their impact on KOR antagonist potency. The introduction of a 4-ethyl group, as seen in compound 19 , resulted in a potent KOR antagonist with a Ke value of 5.03 nM in a [³⁵S]GTPγS binding assay. mdpi.com While this was less potent than the 4-methyl analog (compound 12 , Ke = 0.37 nM), it demonstrated that substitution at this position is a viable strategy for generating KOR antagonists. mdpi.com The study systematically evaluated various substituents at the 4-position, revealing a range of potencies that underscore the structural sensitivity of the receptor interaction. mdpi.com

| Compound | 4-Position Substituent | κ Opioid Receptor Ke (nM) | Reference |

|---|---|---|---|

| 12 | Methyl | 0.37 | mdpi.com |

| 18 | Dimethyl | 12.7 | mdpi.com |

| 19 | Ethyl | 5.03 | mdpi.com |

| 20 | Trifluoromethyl | 2.48 | mdpi.com |

| 22 | Methoxy | 7.70 | mdpi.com |

| 24 | Difluoro | 6.67 | mdpi.com |

| 25 | Cyano | 10.3 | mdpi.com |

These findings highlight that analogs of 4-Ethyl-isoquinolin-6-ol, particularly within the tetrahydroisoquinoline carboxamide series, are effective modulators of the opioid system, acting as high-affinity KOR antagonists. mdpi.com

Estrogen Receptor Modulation and Related Mechanisms

The 6-hydroxy-tetrahydroisoquinoline (THIQ) motif, a core component of the this compound structure, is recognized as a privileged scaffold for compounds that interact with the estrogen receptor (ER) system. researchgate.net This has led to extensive investigation of THIQ derivatives as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators/degraders (SERDs), which are crucial in the treatment of hormone-dependent cancers like breast cancer. researchgate.netnih.gov

The therapeutic utility of this scaffold is based on its ability to mimic the phenolic 'A-ring' of estradiol, allowing it to bind to the ligand-binding domain of estrogen receptors. researchgate.net Research has focused on synthesizing and evaluating THIQ analogs with various substitutions to achieve desired ERα or ERβ selectivity and functional outcomes (antagonism vs. agonism). researchgate.netresearchgate.net For example, adding steric bulk at the C-4 position of the THIQ skeleton has been proposed as a strategy to potentially enhance selectivity for ERβ over ERα, exploiting differences in amino acid residues within the binding sites of the two receptor subtypes. researchgate.net

Specific research has been dedicated to developing ERα-selective SERMs from the tetrahydroisoquinoline series by incorporating conformationally restricted side chains to replace the flexible aminoethoxy residue typical of many SERMs. researchgate.netnih.gov One such analog, 1-[4-(4-Ethyl-3-methyl-piperazin-1-yl)phenyl]-2-phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol , was synthesized as part of these efforts to create novel ER modulators. researchgate.net These studies confirm that the 1,2,3,4-tetrahydroisoquinolin-6-ol (B104784) framework is a versatile starting point for developing compounds that can modulate the estrogen receptor system, with potential applications as SERMs or SERDs. researchgate.netnih.gov

Cellular Activity Profiles and Mechanistic Elucidation (In Vitro Studies)

Antiproliferative and Antitumor Activities in Cancer Cell Lines (e.g., NEPC, SKBR3, HepG2)

Analogs based on the isoquinoline and tetrahydroisoquinoline scaffold have demonstrated significant antiproliferative and antitumor activities across a diverse range of human cancer cell lines. scispace.comfrontiersin.orgmdpi.com

A noteworthy area of investigation involves the development of isoquinoline derivatives for the treatment of neuroendocrine prostate cancer (NEPC), a highly aggressive and therapy-resistant form of prostate cancer. nih.govresearchgate.net Starting from the natural product lycobetaine, researchers simplified the structure to a 4-aryl-substituted isoquinoline core. nih.gov This led to the discovery of compounds with potent inhibitory activity against the NEPC cell line LASCPC-01. Through structural optimization, compound 46 was identified as a lead candidate, exhibiting an IC₅₀ value of 0.47 μM against LASCPC-01 and displaying a remarkable selectivity index of over 190-fold when compared to the androgen-sensitive prostate cancer cell line PC-3. nih.gov

The cytotoxic potential of this class of compounds has also been evaluated against other cancer types. Phenylaminoisoquinolinequinones, for instance, have shown moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. scispace.com Furthermore, various isoquinoline derivatives have demonstrated efficacy against liver cancer cells (HepG2) and breast cancer cell lines. scispace.comresearchgate.netmdpi.com For example, certain 5,6-dihydroindolo[2,1-alpha]isoquinolines inhibit the growth of human mammary carcinoma cells, and tetrahydroisoquinoline derivatives have shown antiproliferative effects on both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines. nih.govresearchgate.net

| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Aryl-isoquinoline (Cpd 46) | LASCPC-01 | Neuroendocrine Prostate Cancer | 0.47 µM | nih.gov |

| Tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | HepG2 | Liver Cancer | Low µM range | scispace.com |

| Phenylaminoisoquinolinequinones | AGS | Gastric Cancer | Moderate-High Activity | scispace.com |

| Phenylaminoisoquinolinequinones | SK-MES-1 | Lung Cancer | Moderate-High Activity | scispace.com |

| 5,6-Dihydroindolo[2,1-alpha]isoquinolines | MCF-7 | Breast Cancer | Cytostatic Activity | researchgate.net |

| Tetrahydroisoquinoline analogs | MDA-MB-231 | Breast Cancer | 0.37 µg/mL | nih.gov |

Mechanisms of Action in Cancer Cells (e.g., induction of G1 cell cycle arrest, apoptosis, inhibition of cell migration and invasion, tubulin polymerization)

The anticancer effects of isoquinoline analogs are mediated through multiple cellular mechanisms, leading to the inhibition of cancer cell growth and survival.

Induction of G1 Cell Cycle Arrest and Apoptosis: A primary mechanism of action is the disruption of the cell cycle. The potent 4-aryl-isoquinoline analog, compound 46 , was found to effectively induce G1 cell cycle arrest in a dose-dependent manner in the NEPC cell line LASCPC-01. nih.govresearchgate.net This arrest prevents cells from entering the S phase, thereby halting proliferation. The induction of G1 arrest is a common mechanism for various anticancer compounds, often involving the modulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21/Cip1 and p27/Kip1. mdpi.commdpi.com Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis. In NEPC cells, compound 46 was shown to induce apoptosis, as evidenced by the cleavage of PARP and caspase-3. researchgate.net Similarly, novel tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[3,4-a]isoquinoline chalcones have been demonstrated to stimulate apoptotic death in breast cancer cells through the activation of caspase-3. scispace.com

Inhibition of Tubulin Polymerization: Another key target for isoquinoline-based compounds is the microtubule system, which is essential for cell division, intracellular transport, and maintenance of cell shape. Certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules. researchgate.net This disruption of microtubule dynamics leads to a mitotic block, typically arresting cells in the G2/M phase of the cell cycle, and subsequently inducing apoptosis. researchgate.net This mechanism is shared by several established and experimental anticancer agents.

Inhibition of Cell Migration and Invasion: The isoquinoline alkaloid berberine (B55584) has been shown to suppress the migration and invasion of cancer cells. researchgate.net This activity is crucial for preventing metastasis, the primary cause of cancer-related mortality. The underlying mechanisms often involve the inhibition of pathways that regulate the epithelial-to-mesenchymal transition (EMT) and the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., S. aureus, B. subtilis, A. niger, C. albicans, P. aeruginosa)

Isoquinoline alkaloids and their synthetic analogs have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is dependent on the specific chemical structure of the analog and the target microorganism.

Antibacterial Activity: Isoquinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria. The Gram-positive bacterium Staphylococcus aureus has been shown to be susceptible to several isoquinoline alkaloids. For example, sanguinarine (B192314) exhibits potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 1.9 µg/mL. In contrast, allocryptopine (B104922) was less effective, with an MIC of 125 µg/mL against the same strain. The Gram-negative bacterium Pseudomonas aeruginosa is notably susceptible to chelerythrine, which has an MIC of 1.9 µg/mL. Other studies have confirmed the activity of various monomeric alkaloids against Bacillus subtilis.

Antifungal Activity: The antifungal properties of this chemical class are also significant. The yeast Candida albicans, a common cause of opportunistic infections, is inhibited by chelidonine, which has an MIC of 62.5 mg/L. Activity against the mold Aspergillus niger has also been reported for several isoquinoline-related structures. mdpi.commdpi.com Certain isoxazolidine (B1194047) isoquinolinone hybrids showed excellent activity against A. niger, with one compound being 10–100 times more potent than the reference drug ketoconazole. mdpi.com Additionally, some tetrahydro- nih.govmdpi.comresearchgate.nettriazolo[3,4-a]isoquinoline chalcones displayed potent antifungal activity against A. niger, with MIC values in the low micromolar range (10-11 µM). mdpi.com

| Compound | Microorganism | Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| Sanguinarine | S. aureus | Gram-positive Bacteria | 1.9 µg/mL | |

| Allocryptopine | S. aureus | Gram-positive Bacteria | 125 µg/mL | |

| Chelerythrine | P. aeruginosa | Gram-negative Bacteria | 1.9 µg/mL | |

| Chelidonine | C. albicans | Fungus (Yeast) | 62.5 mg/L | |

| Isoxazolidine isoquinolinone hybrid (10bm) | A. niger | Fungus (Mold) | 0.005-0.16 mg/mL | mdpi.com |

| Triazolo-isoquinoline chalcone | A. niger | Fungus (Mold) | ~10 µM | mdpi.com |

Anti-inflammatory Effects and Cellular Pathways

The this compound scaffold contains a phenolic hydroxyl group, a structural feature common to many natural and synthetic compounds with anti-inflammatory properties. Phenolic compounds are known to exert anti-inflammatory effects not only through their antioxidant capacity but also by modulating key inflammatory mediators and intracellular signaling pathways.

Research on various isoquinoline derivatives has confirmed their potential as anti-inflammatory agents. Certain 3-substituted isoquinoline scaffolds have demonstrated inhibitory effects against Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine, showing 50-60% inhibition in in-vitro assays. mdpi.com The modulation of such cytokines is a hallmark of anti-inflammatory activity.

The cellular pathways involved in the anti-inflammatory response of phenolic and isoquinoline-related compounds often include the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for producing key inflammatory mediators. Furthermore, these compounds can interfere with major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB transcription factor controls the expression of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade at a fundamental level.

Antiviral Properties

The isoquinoline structural framework is a key feature in numerous natural and synthetic compounds exhibiting antiviral activity. mdpi.comnih.gov Preclinical investigations have demonstrated the potential of isoquinoline alkaloids against a variety of viruses. mdpi.comnih.gov

One study evaluated 33 different isoquinoline alkaloids for their in vitro antiviral effects against Herpes simplex virus (HSV), a DNA virus, and Parainfluenza-3 (PI-3) virus, an RNA virus. researchgate.netdeepdyve.com The findings indicated that while the tested alkaloids were inactive against HSV, they showed selective inhibition of the PI-3 virus. researchgate.netdeepdyve.com The minimum and maximum concentrations for cytopathogenic effect (CPE) inhibition against the PI-3 virus ranged from 0.5 to 64 µg/ml. researchgate.netdeepdyve.com

Another study identified an isoquinolone derivative as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. researchgate.netnih.gov However, this compound also exhibited significant cytotoxicity. researchgate.netnih.gov Subsequent synthesis and testing of 22 derivatives led to the discovery of a compound with lower cytotoxicity (50% cytotoxic concentration [CC50] > 300 µM) while maintaining antiviral activity (EC50 values ranging from 9.9 to 18.5 µM). researchgate.netnih.gov The mechanism of action for this class of derivatives was suggested to be the targeting of viral polymerase activity. researchgate.net

Furthermore, certain isoquinoline alkaloids have been investigated for their potential against SARS-CoV-2. nih.gov Emetine, cephaeline, and papaverine (B1678415) are among the isoquinoline alkaloids that have shown promise in preclinical studies as potential therapeutic agents for COVID-19, owing to their antiviral and anti-inflammatory properties. nih.gov

Table 1: Antiviral Activity of Selected Isoquinoline Analogs

| Compound/Analog Class | Virus | Activity | Reference |

|---|---|---|---|

| Various Isoquinoline Alkaloids | Parainfluenza-3 (PI-3) | Selective inhibition (CPE inhibition: 0.5-64 µg/ml) | researchgate.netdeepdyve.com |

| Isoquinolone Derivative | Influenza A and B | Potent inhibition (EC50: 0.2-0.6 µM) | researchgate.netnih.gov |

| Modified Isoquinolone Derivative | Influenza A and B | Antiviral activity with lower cytotoxicity (EC50: 9.9-18.5 µM) | researchgate.netnih.gov |

| Emetine, Cephaeline, Papaverine | SARS-CoV-2 | Potential therapeutic agents | nih.gov |

Neuroprotective and Central Nervous System Activities in Preclinical Models

Isoquinoline derivatives have been investigated for their neuroprotective potential in various preclinical models of neurological disorders, including Parkinson's disease and seizure models. nih.govnih.govstrategian.com

In the context of Parkinson's disease, some tetrahydroisoquinoline derivatives have been found to exhibit neurochemical properties similar to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause parkinsonism by destroying dopaminergic neurons. strategian.com These isoquinoline derivatives can inhibit complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased generation of oxygen radicals, a mechanism implicated in the neurodegeneration seen in Parkinson's disease. strategian.com However, the neurotoxicity of these isoquinoline derivatives is generally weaker than that of MPTP. strategian.com

Conversely, other isoquinoline alkaloids have demonstrated neuroprotective effects. nih.govnih.govresearchgate.net These compounds can exert their protective actions through various mechanisms, including the inhibition of neuroinflammation, reduction of oxidative damage, and regulation of autophagy. nih.govresearchgate.net For instance, papaverine has been shown to exert a neuroprotective effect by inhibiting NLRP3 inflammasome activation in a microglial priming mouse model of Parkinson's disease. nih.gov

Several isoquinoline derivatives have also been evaluated for their anticonvulsant activity in animal models of epilepsy. One study reported the synthesis and evaluation of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides, which displayed potent anticonvulsant effects in audiogenic seizure models in mice.

Table 2: Neuroprotective and CNS Activities of Isoquinoline Analogs in Preclinical Models

| Compound/Analog Class | Preclinical Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Parkinson's Disease Models | Neurotoxic effects | Inhibition of mitochondrial complex I | strategian.com |

| Papaverine | Parkinson's Disease Mouse Model | Neuroprotective | Inhibition of NLRP3 inflammasome activation | nih.gov |

| N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides | Audiogenic Seizure Mouse Model | Potent anticonvulsant effects | Not specified |

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of several aporphine (B1220529) and benzyltetrahydroisoquinoline alkaloids has been compared using a brain homogenate autoxidation model. nih.gov The study found that the antioxidative capacity was more related to the presence of the biphenyl (B1667301) system within the molecular structure rather than just the number of phenol (B47542) groups. nih.gov For instance, the non-phenolic aporphine, glaucine, effectively inhibited the AAP-induced inactivation of lysozyme (B549824), suggesting that a benzylic hydrogen adjacent to a nitrogen lone electron pair may be crucial for the protective effect of non-phenolic aporphines. nih.gov

The antioxidant mechanisms of isoquinoline alkaloids can involve various actions, including:

Direct radical scavenging: Donating a hydrogen atom or an electron to neutralize free radicals.

Inhibition of oxidative enzymes: Modulating the activity of enzymes that produce reactive oxygen species.

Chelation of metal ions: Binding to transition metals like iron and copper, which can catalyze oxidative reactions.

Berberine, a well-known isoquinoline alkaloid, has been shown to exhibit significant antioxidant activity by scavenging various free radicals. nih.gov Similarly, chelidonine, another isoquinoline alkaloid, has been reported to inhibit LPS-induced inflammatory responses, which are often associated with oxidative stress. nih.gov

Table 3: Antioxidant Properties of Selected Isoquinoline Analogs

| Compound/Analog | Antioxidant Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Aporphines (boldine, glaucine, apomorphine) | Brain homogenate autoxidation | IC50 values in the 16-20 µM range | nih.gov |

| Benzyltetrahydroisoquinolines (coclaurine, norarmepavine) | Brain homogenate autoxidation | IC50 values of 131.7 µM and 79.3 µM, respectively | nih.gov |

| Glaucine (non-phenolic) | AAP-induced lysozyme inactivation | IC50 value of 12 µM | nih.gov |

| Berberine | Various radical scavenging assays | Significant antioxidant activity | nih.gov |

Nucleic Acid Binding Capabilities and Interactions (e.g., DNA, mRNA)

A significant area of preclinical research on isoquinoline alkaloids has focused on their ability to bind to nucleic acids, particularly DNA. nih.govnih.govdoaj.org This interaction is considered a key mechanism for the cytotoxic and anticancer activities of many of these compounds. nih.govdoaj.org

The binding of isoquinoline alkaloids to DNA can occur through several modes, including:

Intercalation: The planar aromatic ring system of the alkaloid inserts between the base pairs of the DNA double helix.

Groove binding: The molecule fits into the major or minor groove of the DNA.

Partial intercalation: A portion of the molecule intercalates while another part remains in the groove. nih.gov

The strength and mode of binding are influenced by the structure of the alkaloid. For example, planar molecules like sanguinarine and coralyne exhibit stronger DNA binding and are thermodynamically more favored for intercalation compared to the buckled structures of berberine and palmatine, which are suggested to bind via partial intercalation. nih.gov

Spectroscopic and thermodynamic studies have been instrumental in characterizing these interactions. nih.govnih.gov Techniques such as thermal melting, circular dichroism, and calorimetry have provided detailed insights into the binding constants, stoichiometry, and conformational changes in DNA upon binding of isoquinoline alkaloids. nih.govnih.gov

Naphthylisoquinoline (NIQ) alkaloids, such as dioncophyllines A and B, have been shown to associate with duplex DNA with moderate affinity. rsc.org It is proposed that these compounds bind in a half-intercalation mode, where the naphthalene (B1677914) unit intercalates between base pairs and the isoquinoline unit resides in the groove. rsc.org

Table 4: DNA Binding Properties of Selected Isoquinoline Alkaloids

| Alkaloid | Proposed Binding Mode | Key Feature | Reference |

|---|---|---|---|

| Sanguinarine, Coralyne | Intercalation | Planar structure, strong binding | nih.gov |

| Berberine, Palmatine | Partial Intercalation | Buckled structure | nih.gov |

| Dioncophyllines A and B | Half-Intercalation | Naphthalene unit intercalates, isoquinoline in groove | rsc.org |

Advanced Characterization and Analytical Methodologies in Research

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for isolating 4-Ethyl-isoquinolin-6-ol from complex reaction mixtures and for assessing its purity prior to further analysis or application.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. Due to the compound's aromatic and polar nature (conferred by the isoquinoline (B145761) ring and hydroxyl group, respectively), reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks by protonating the basic nitrogen atom of the isoquinoline ring. researchgate.net Purity is assessed by detecting the eluted compound, usually with a diode-array detector (DAD), and integrating the area of the peak corresponding to this compound relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of mass spectrometry. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). This technique confirms the identity of the peak by providing the mass-to-charge ratio (m/z) of the molecule, which for this compound would correspond to its molecular weight. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (HPLC) | UV/DAD at ~254 nm and ~280 nm |

| Ionization (LC-MS) | Electrospray Ionization (ESI), Positive Mode |

| Expected Ion (LC-MS) | [M+H]⁺ |

Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC) for Purification

Following its synthesis, this compound must be isolated from byproducts and unreacted starting materials. Flash chromatography is a rapid and efficient preparative technique for this purpose. orgsyn.orgresearchgate.net This method uses a column packed with a stationary phase, most commonly silica (B1680970) gel for compounds of intermediate polarity like the target molecule. rsc.org

The crude reaction mixture is first adsorbed onto a small amount of silica and then loaded onto the top of the column. A solvent system, or eluent, is then passed through the column under positive pressure. orgsyn.org The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For this compound, a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexanes or heptane (B126788) would likely provide effective separation. rsc.org Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product.

Medium Pressure Liquid Chromatography (MPLC) operates on the same principles as flash chromatography but uses more robust columns and higher pressures, offering better resolution and the ability to purify larger quantities of material. chromatographytoday.com

Spectroscopic Techniques for Comprehensive Structural Elucidation

Once purified, spectroscopic methods are employed to confirm that the isolated compound has the correct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. One-dimensional (1D) ¹H and ¹³C NMR experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comtsijournals.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline core, the hydroxyl proton, and the methylene (B1212753) and methyl protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. ias.ac.in For instance, the methylene protons would appear as a quartet coupled to the methyl protons, which would in turn appear as a triplet.

The ¹³C NMR spectrum provides the number of unique carbon atoms and their electronic environment. cdnsciencepub.comacs.org The aromatic carbons of the isoquinoline ring would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the ethyl group would be found in the upfield region. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the exact placement of the ethyl group and hydroxyl group on the isoquinoline scaffold. researchgate.net

| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Singlets, Doublets |

| Hydroxyl Proton (-OH) | ¹H NMR | ~5.0 - 10.0 (variable) | Broad Singlet |

| Methylene (-CH₂) | ¹H NMR | ~2.8 - 3.2 | Quartet (q) |

| Methyl (-CH₃) | ¹H NMR | ~1.2 - 1.5 | Triplet (t) |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | - |

| Methylene Carbon (-CH₂) | ¹³C NMR | ~20 - 30 | - |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~10 - 15 | - |

Mass Spectrometry (MS) Techniques (e.g., HRMS, fragmentation analysis)

Mass Spectrometry (MS) provides the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass with very high accuracy, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₁NO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information. For isoquinoline alkaloids, characteristic fragmentation behaviors include losses of small neutral molecules or radicals from substituents. researchgate.netnih.gov For this compound, a likely fragmentation pathway would involve the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂) via a retro-Diels-Alder reaction, providing evidence for the presence and location of the ethyl group. scielo.br

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. wiley-vch.de For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N | Ring Stretch | 1450 - 1650 |

| Phenolic C-O | C-O Stretch | 1200 - 1260 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgspringernature.com This technique provides an unambiguous depiction of the spatial arrangement of atoms, bond lengths, and bond angles, which is crucial for establishing the solid-state structure of this compound. The process involves directing a beam of X-rays onto a single crystal of the compound. The crystal lattice diffracts the X-rays in a unique pattern of specific directions and intensities. wikipedia.orgjove.com By measuring this diffraction pattern, researchers can generate an electron density map of the molecule and, from that, construct a precise three-dimensional model of its structure. wikipedia.org

A particularly critical application of X-ray crystallography is the determination of absolute configuration for chiral molecules. nih.govwikipedia.org Absolute configuration refers to the precise spatial arrangement of atoms or groups at a stereocenter. wikipedia.org For an enantiomerically pure compound that crystallizes in a non-centrosymmetric space group, X-ray diffraction can distinguish between the two possible enantiomers. ed.ac.uk This is achieved through the phenomenon of anomalous dispersion (or resonant scattering), which creates small but measurable differences in the diffraction pattern between a chiral molecule and its mirror image. researchgate.net The Flack parameter is a key value derived from the diffraction data that indicates whether the determined structure corresponds to the correct absolute configuration. researchgate.net

While X-ray crystallography is the gold standard, obtaining a single crystal of sufficient quality can be a significant challenge. springernature.com To date, specific crystallographic data for this compound has not been reported in publicly accessible literature. However, to illustrate the type of information yielded by such an analysis, the table below presents example crystallographic data for a different heterocyclic compound. This data showcases the parameters that would be determined in a typical X-ray diffraction experiment.

Table 1: Example of Crystallographic Data Obtained from X-ray Diffraction Analysis. This table shows representative data for a different crystalline solid to illustrate the outputs of an X-ray crystallography experiment, as specific data for this compound is not available.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₅H₁₂N₂O | The elemental composition of the molecule in the crystal. |

| Formula Weight | 236.27 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The geometric system describing the crystal's symmetry. |

| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. ed.ac.uk |

| a (Å) | 10.123(4) | The dimensions of the unit cell, the basic repeating block of the crystal. |

| b (Å) | 8.456(2) | |

| c (Å) | 14.789(5) | |

| β (°) | 98.76(3) | The angle of the unit cell for monoclinic systems. |

| Volume (ų) | 1252.1(7) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.253 | The calculated density of the crystal. |

Advanced Analytical Techniques for Complex Mixture Analysis

Identifying a specific compound like this compound within a complex matrix, such as a natural product extract, requires powerful analytical tools that offer high sensitivity and selectivity. Traditional methods often involve extensive sample preparation and chromatographic separation. However, recent advancements in ambient ionization mass spectrometry have revolutionized the analysis of complex mixtures.

One such technique is Leaf Spray Mass Spectrometry (LS-MS) , an ambient ionization method that allows for the direct, rapid chemical analysis of plant materials with minimal to no sample preparation. acs.orgnih.gov In a typical LS-MS experiment, a high voltage is applied to a plant part (e.g., a leaf), which may be wetted with a solvent. scielo.br This generates an electrospray directly from the plant tissue, carrying endogenous chemicals into the mass spectrometer for analysis. acs.orgresearchgate.net

This technique is particularly well-suited for the rapid screening of natural products for specific compounds, including alkaloids. acs.orgsemanticscholar.org LS-MS can provide real-time information on a wide variety of metabolites present in a sample. acs.org When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, LS-MS facilitates the putative identification of compounds based on accurate mass measurements and tandem mass spectrometry (MS/MS) fragmentation data. nih.gov This combination of accurate mass and fragmentation patterns is crucial for confirming a compound's identity in a complex mixture. nih.gov For instance, if this compound were present in a plant leaf, LS-MS could potentially detect its protonated molecule and characteristic fragment ions, allowing for its rapid identification.

Beyond LS-MS, other advanced techniques are routinely employed for the detailed analysis of complex mixtures. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a highly sensitive and effective method for separating and identifying phytochemicals. jomped.orgnih.gov UPLC provides high-resolution separation of compounds, while Q-TOF-MS offers accurate mass measurements and the ability to acquire fragmentation data, enabling the structural elucidation of multiple components in a single analysis. mdpi.comfrontiersin.org

Table 2: Key Features of Leaf Spray Mass Spectrometry (LS-MS) for Natural Product Analysis.

| Feature | Description | Advantage for Analysis |

|---|---|---|

| Analysis Time | Very rapid, often providing results in real-time or within minutes. acs.org | Enables high-throughput screening of many samples. |

| Sample Preparation | Minimal to none; direct analysis of intact or cut tissue. nih.gov | Reduces analysis time, cost, and potential for sample degradation or contamination. |

| Ionization Method | Ambient electrospray ionization directly from the sample. acs.org | Allows for the analysis of samples in their native state without requiring extraction. |

| Applicability | Wide range of metabolites including alkaloids, sugars, lipids, and amino acids. acs.orgsemanticscholar.org | Versatile for comprehensive metabolic profiling of plant tissues. |

| Sensitivity | High, capable of detecting compounds at low concentrations. | Useful for identifying minor constituents in a complex mixture. |

| Data Acquired | Mass spectra (MS) and tandem mass spectra (MS/MS). nih.gov | Provides molecular weight and structural information for compound identification. |

Based on a thorough search of publicly available scientific literature, detailed computational and theoretical chemistry investigations focusing specifically on the compound This compound for the requested topics are not available. Published research providing specific data for quantum chemical calculations, molecular docking simulations, QSAR modeling, reaction mechanism elucidation, or spectroscopic parameter prediction for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require fabricating data, which would violate the core principles of scientific accuracy.

While the methodologies outlined (DFT, Molecular Docking, QSAR, etc.) are standard computational chemistry techniques used to investigate molecules of this class, the specific results and data tables for this compound have not been published. Research in these areas tends to focus on series of compounds with demonstrated biological activity or specific synthetic interest, and this compound does not appear to have been a subject of such focused computational studies to date.

Broader Research Applications of 4 Ethyl Isoquinolin 6 Ol and Its Derivatives

Application as Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands is paramount in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds, which is crucial in the pharmaceutical industry. Isoquinoline (B145761) derivatives have emerged as "privileged chiral ligands" due to their rigid backbone, which provides a well-defined steric environment, and the presence of a nitrogen atom that can coordinate effectively to metal centers. nih.gov This coordination is fundamental to the formation of chiral catalysts that can induce high levels of enantioselectivity in chemical reactions.

Derivatives of 4-Ethyl-isoquinolin-6-ol can be functionalized to create bidentate or polydentate ligands. The nitrogen atom of the isoquinoline ring and the hydroxyl group at the 6-position (or other introduced functional groups) can chelate to a metal ion, creating a stable, chiral catalytic center. These metal complexes are then used to catalyze a wide range of asymmetric transformations.